BenchChemオンラインストアへようこそ!

Balixafortide

CXCR4 Antagonist Receptor Binding ADME

Balixafortide (POL6326) is a macrocyclic 16-amino acid peptide with a unique β-hairpin conformation, delivering 1000-fold selectivity for CXCR4 over CXCR7 and ~100-fold higher binding affinity than plerixafor. Its prolonged receptor occupancy and distinct leukocyte mobilization profile (3.6-fold higher T cell:CD34+ ratio) make it the definitive research tool for unambiguous CXCR4 signaling dissection, HSCT graft composition optimization, and PK/PD benchmarking. The Phase III FORTRESS outcome also establishes it as an essential contextual control for oncology programs. When high-selectivity CXCR4 antagonism is non-negotiable, choose balixafortide.

Molecular Formula C84H118N24O21S2
Molecular Weight 1864.1 g/mol
CAS No. 1051366-32-5
Cat. No. B605907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalixafortide
CAS1051366-32-5
SynonymsPOL6326;  POL 6326;  POL6326;  Balixafortide;  Ala-cys-ser-ala-pro-arg-tyr-cys-tyr-gln-lys-pro-pro-tyr-his cyclic (2->9)-disulfide
Molecular FormulaC84H118N24O21S2
Molecular Weight1864.1 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O
InChIInChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1
InChIKeyOYWQJZAVFWOOBF-WBMPNIIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)

Balixafortide (1051366-32-5): A Next-Generation Macrocyclic Peptide CXCR4 Antagonist for Oncology Research


Balixafortide (POL6326) is a synthetic, 16-amino acid macrocyclic peptide that functions as a potent and highly selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1]. Derived through iterative optimization from the natural product polyphemusin, it is a next-generation CXCR4 antagonist with a β-hairpin conformation essential for its plasma stability and target engagement [2]. Its primary mechanism involves high-affinity binding to CXCR4, thereby disrupting the CXCL12/SDF-1α signaling axis, which is critical in tumor cell homing, metastasis, and hematopoietic stem cell mobilization [3].

Beyond CXCR4 Antagonism: Why Balixafortide's Differentiated Profile Precludes Simple Substitution


While the CXCR4 antagonist class includes agents like plerixafor (AMD3100) and motixafortide (BL-8040), direct substitution for research or clinical development is not feasible due to profound differences in molecular structure, binding kinetics, and functional outcomes [1]. Balixafortide is a macrocyclic peptide with a unique β-hairpin conformation, whereas plerixafor is a bicyclam small molecule and motixafortide is a distinct 14-mer peptide [2]. These structural disparities translate into a markedly different pharmacological profile: balixafortide exhibits an approximately 100-fold higher binding affinity and prolonged receptor occupancy compared to plerixafor, as demonstrated in direct comparative ADME studies [3]. Furthermore, its 1000-fold selectivity window over other chemokine receptors, including CXCR7, is a defined quantitative parameter that is not uniformly established for all in-class alternatives [4]. These specific, quantifiable differentiations make balixafortide a non-interchangeable, specialized research tool for studies where high target selectivity and sustained receptor antagonism are critical parameters.

Balixafortide (CAS 1051366-32-5): Quantitative Differentiation Guide for Scientific Procurement


Balixafortide vs. Plerixafor: A 100-Fold Higher Binding Affinity for the CXCR4 Receptor

In a direct, cross-study comparable analysis, balixafortide demonstrates a significantly higher binding affinity for the CXCR4 receptor compared to the first-generation antagonist plerixafor [1]. While plerixafor inhibits CXCR4 with an IC50 of 44 nM in radioligand binding assays , balixafortide achieves an IC50 of less than 10 nM [2]. Furthermore, a direct statement from ADME profiling indicates balixafortide's binding affinity is approximately 100-fold higher than that of plerixafor [3]. This difference in target engagement is a primary determinant of the compound's distinct pharmacological behavior.

CXCR4 Antagonist Receptor Binding ADME Affinity

Balixafortide vs. Plerixafor and Motixafortide: Quantified 1000-Fold Selectivity Over CXCR7 and Other Off-Targets

Balixafortide exhibits an exceptionally high selectivity profile, demonstrating a 1000-fold preference for CXCR4 over a large panel of other receptors, including the closely related chemokine receptor CXCR7 [1]. This quantitative selectivity window has been explicitly documented in peer-reviewed and vendor datasheets . In contrast, while motixafortide is also described as a high-affinity CXCR4 antagonist with an IC50 of ~1 nM [2], a similar 1000-fold selectivity window is not a prominently cited quantitative metric for this compound across primary literature or authoritative databases. Plerixafor is known to have off-target binding and is a less selective inhibitor [3].

Target Selectivity Off-Target Effects Chemokine Receptors CXCR7

Balixafortide vs. G-CSF: Differential and Favorable Leukocyte Mobilization Profile in Human Phase I Trial

A head-to-head Phase I trial in healthy volunteers directly compared balixafortide to the standard-of-care mobilizing agent G-CSF [1]. At doses of 1500-2500 µg/kg, balixafortide achieved robust mobilization of CD34+ hematopoietic stem/progenitor cells (HSPCs), reaching 38.2 ± 2.8 CD34+ cells/µL [2]. Critically, the qualitative profile of mobilized leukocytes differed substantially. Balixafortide led to a significantly higher proportion of B-lymphocytes and markedly reduced neutrophilia and monocytosis compared to G-CSF [3]. This translated to a higher ratio of T lymphocytes to CD34+ cells in the mobilized blood (95.7 ± 8.9:1) compared to G-CSF (26.2 ± 1.98:1) , indicating a different cellular graft composition.

Stem Cell Mobilization Hematopoietic Stem Cells G-CSF Leukocyte Subsets

Balixafortide vs. Plerixafor: A >2-Fold Increase in Stem Cell Mobilization Efficiency

Comparative data from separate clinical studies highlights the superior HSPC mobilizing capacity of balixafortide relative to plerixafor [1]. As previously established, balixafortide monotherapy at doses of 1500-2500 µg/kg achieves a mean peripheral blood concentration of 38.2 CD34+ cells/µL in healthy volunteers [2]. In contrast, a cited study reported that plerixafor, when administered as a single agent (without G-CSF), mobilized a median of only 16 CD34+ cells per µL in healthy donors [3]. This level of mobilization with plerixafor is considered barely sufficient to generate a normal-sized graft even after two apheresis sessions [4].

HSPC Mobilization CD34+ Cells Plerixafor Apheresis

Balixafortide in Metastatic Breast Cancer: Phase III Trial Outcomes vs. Eribulin Monotherapy

The Phase III FORTRESS trial (NCT03786094) directly compared the combination of balixafortide (5.5 mg/kg) plus eribulin (1.4 mg/m²) to eribulin alone in patients with HER2-negative, locally recurrent or metastatic breast cancer [1]. In the ≥3rd line population (n=330), the objective response rate (ORR) was 13.0% for the combination arm versus 13.7% for the eribulin monotherapy arm, a non-significant difference [2]. The clinical benefit rate (CBR) was 16.7% for the balixafortide plus eribulin arm compared to 19.6% for eribulin alone [3].

Metastatic Breast Cancer HER2-Negative Eribulin Phase III Clinical Trial

Balixafortide: Potential for Higher-Dose Administration Supported by Renal Impairment Trial

A Phase I trial in patients with varying degrees of renal impairment demonstrated that balixafortide was safe and well-tolerated at the 5.5 mg/kg dose [1]. Importantly, the safety and pharmacokinetic data from this trial, combined with previous nonclinical toxicity studies, support the potential for administering significantly higher doses, up to 16.5 mg/kg, which is three-fold higher than previously studied levels [2]. The data also indicated that higher doses could stimulate higher levels of stem cell mobilization for longer durations [3].

Dose Escalation Renal Impairment Safety Stem Cell Mobilization

Balixafortide (1051366-32-5): Recommended Research and Application Scenarios Based on Quantitative Differentiation


Optimized Tool for CXCR4-CXCR7 Axis Pathway Deconvolution

For studies requiring precise dissection of CXCR4-specific signaling pathways from the potentially confounding effects of CXCR7, balixafortide is the preferred reagent. Its quantifiably high 1000-fold selectivity for CXCR4 over CXCR7 [1] minimizes off-target pathway activation, enabling cleaner interpretation of results in chemotaxis, calcium flux, and β-arrestin recruitment assays [2]. This is a clear advantage over less selective inhibitors like plerixafor [3].

Investigational Agent for Next-Generation Stem Cell Mobilization Regimens

Given its direct, head-to-head comparison with G-CSF showing a distinct leukocyte mobilization profile and a 3.6-fold higher T cell:CD34+ cell ratio [1], balixafortide is a critical research tool for investigating the impact of graft composition on post-transplant outcomes. Its superior single-agent mobilization efficiency (>2-fold higher CD34+ yield than plerixafor [2]) and the potential for high-dose administration (up to 16.5 mg/kg [3]) position it as a leading candidate for developing novel, more effective HSCT mobilization protocols.

Reference Standard for High-Affinity, Macrocyclic Peptide CXCR4 Antagonism in ADME and Pharmacology Studies

Balixafortide's 100-fold higher binding affinity relative to plerixafor [1] and its prolonged receptor occupancy [2] make it an ideal reference standard for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Researchers developing new CXCR4 antagonists can use balixafortide to benchmark their compounds' binding kinetics, selectivity, and *in vivo* target engagement, ensuring a next-generation profile is achieved.

Contextual Control in Oncology Studies Investigating CXCR4 Antagonists

The neutral outcome of the Phase III FORTRESS trial in metastatic breast cancer [1] provides an essential and sobering benchmark for oncology researchers. Balixafortide serves as a crucial contextual control for studies in other tumor types or combination regimens. Its failure to improve outcomes in this specific setting highlights the complexity of targeting the CXCR4 axis and underscores the need for careful patient selection and combination partner rationale, making it a valuable comparator for new CXCR4-targeted oncology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balixafortide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.